molecular formula C7H7FN2O2 B3030884 3-Fluoro-2-methyl-4-nitroaniline CAS No. 1000342-98-2

3-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B3030884
CAS No.: 1000342-98-2
M. Wt: 170.14 g/mol
InChI Key: NFWVJCKMVIGVLF-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-nitroaniline is an aromatic amine compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-4-nitroaniline typically involves a multi-step process:

    Nitration: The nitration of 2-methylfluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methyl group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 3-Fluoro-2-methyl-4-aminobenzene.

    Substitution: Various substituted aniline derivatives.

    Oxidation: 3-Fluoro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-2-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors.

Comparison with Similar Compounds

    2-Fluoro-4-nitroaniline: Lacks the methyl group, resulting in different reactivity and applications.

    3-Fluoro-4-nitroaniline: Similar structure but different substitution pattern, affecting its chemical behavior.

    2-Methyl-4-nitroaniline: Lacks the fluorine atom, leading to variations in its chemical properties and uses.

Uniqueness: 3-Fluoro-2-methyl-4-nitroaniline is unique due to the combined presence of fluorine, methyl, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-fluoro-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVJCKMVIGVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646644
Record name 3-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-98-2
Record name 3-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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